2-Morpholinone hemioxalate
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Overview
Description
2-Morpholinone hemioxalate is a compound that combines morpholin-2-one, a nitrogen-containing heterocycle, with oxalic acid, a dicarboxylic acid. Morpholin-2-one is known for its presence in various biologically active substances and its utility as a synthetic intermediate . Oxalic acid is commonly used in various industrial and laboratory applications due to its strong acidic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholin-2-one can be synthesized through several methods, including the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction . Another method involves the intramolecular Mitsunobu reaction of amino diols . Oxalic acid can be prepared by dissolving oxalic acid crystals in water to create a standard solution .
Industrial Production Methods: Industrial production of morpholin-2-one often involves the use of transition metal catalysis and stereoselective synthesis to achieve high yields and purity . Oxalic acid is typically produced through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide .
Chemical Reactions Analysis
Types of Reactions: Morpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include copper (I) chloride for oxidative imidation and molecular oxygen as the oxidant .
Major Products: The major products formed from these reactions include substituted morpholin-2-ones and their derivatives, which are useful in the synthesis of biologically active compounds and polymers .
Scientific Research Applications
2-Morpholinone hemioxalate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, morpholin-2-one derivatives are studied for their potential as drug candidates due to their biological activity . In industry, oxalic acid is used for cleaning and bleaching, as well as in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of morpholin-2-one involves its interaction with various molecular targets, including enzymes and receptors . It exerts its effects through central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . Oxalic acid acts as a strong acid, participating in acid-base reactions and forming complexes with metal ions .
Comparison with Similar Compounds
Morpholin-2-one is similar to other nitrogen-containing heterocycles such as piperazin-2-one and oxazolidin-2-one . it is unique in its structural properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds . Similar compounds include morpholine, piperazine, and oxazolidine .
Properties
IUPAC Name |
morpholin-2-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO2.C2H2O4/c2*6-4-3-5-1-2-7-4;3-1(4)2(5)6/h2*5H,1-3H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNWGMHLLMUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1.C1COC(=O)CN1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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